1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine
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Overview
Description
1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic compound belonging to the imidazole class of organic compounds. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an allyl group, a fluorophenyl group, and a methyl group attached to the imidazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Methylation: The methyl group can be added using methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Addition: The allyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine can be compared with other similar compounds, such as:
1-Allyl-4-(4-chlorophenyl)-2-methyl-1H-imidazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
1-Allyl-4-(4-bromophenyl)-2-methyl-1H-imidazol-5-amine: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.
1-Allyl-4-(4-methylphenyl)-2-methyl-1H-imidazol-5-amine: The presence of a methyl group instead of fluorine can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H14FN3 |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h3-7H,1,8,15H2,2H3 |
InChI Key |
HHWTYACQZJTFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC=C)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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